
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is believed to work by binding to specific proteins or enzymes, altering their activity or function. For example, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to inhibit the activity of the enzyme arginase, which is involved in the metabolism of arginine and plays a role in various physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depend on the specific application and the proteins or enzymes it interacts with. For example, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to increase the production of nitric oxide in cells, which can have vasodilatory and anti-inflammatory effects. 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells in vitro, potentially through its interaction with specific enzymes involved in cell growth and division.
実験室実験の利点と制限
One advantage of using 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its specificity for certain proteins or enzymes, which can allow for more targeted and precise manipulation of biological systems. However, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can also have off-target effects and may require optimization of experimental conditions to achieve desired results.
将来の方向性
There are several potential future directions for research involving 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is the development of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-based probes for imaging and detection of specific proteins or enzymes in living cells or tissues. Another potential application is the use of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a tool for studying the role of specific proteins or enzymes in disease processes, such as cancer or inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its potential for therapeutic use.
合成法
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethylamine with 1,3-dibromo-2-propanol to form 2,2,2-trifluoroethyl-1-bromo-3-(hydroxymethyl)propan-2-ol. This compound is then reacted with 4-iodopyrazole to form 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
科学的研究の応用
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in many physiological processes. 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes for potential use in catalysis and as a tool for studying protein-protein interactions.
特性
IUPAC Name |
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3IN2O/c1-2-3-16-5-8-7(13)4-15(14-8)6-9(10,11)12/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPYEBZQMNKDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


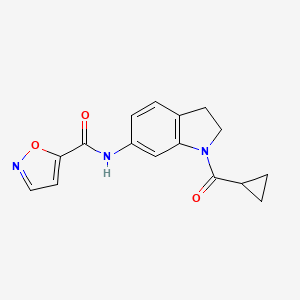
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
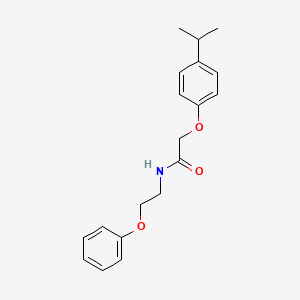
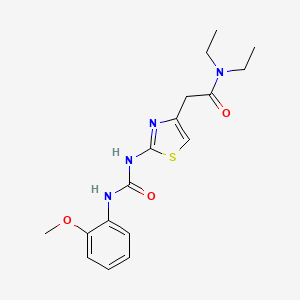
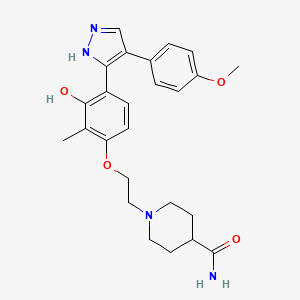
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)
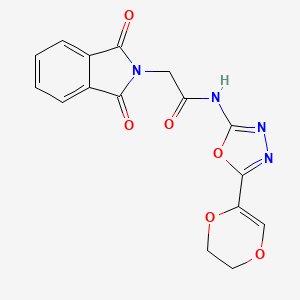

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)